Boc-pen(ME)-OH dcha

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

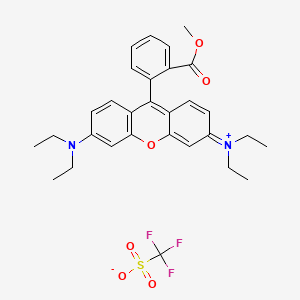

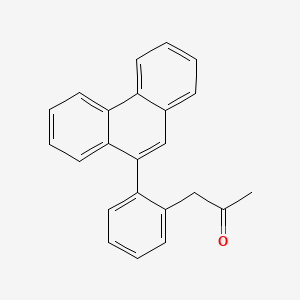

Boc-pen(ME)-OH dcha, also known as Dicyclohexylamine ®-2-((tert-butoxycarbonyl)amino)-3-methyl-3-(methylthio)butanoate, is a chemical compound with the molecular formula C23H44N2O4S . It is a miscellaneous compound that is often used in research and development .

Molecular Structure Analysis

The molecular structure of Boc-pen(ME)-OH dcha is represented by the formula C23H44N2O4S . The compound has a molecular weight of 444.7 g/mol . The InChI representation of the molecule isInChI=1S/C12H23N.C11H21NO4S/c1-3-7-11(8-4-1)13-12-9-5-2-6-10-12;1-10(2,3)16-9(15)12-7(8(13)14)11(4,5)17-6/h11-13H,1-10H2;7H,1-6H3,(H,12,15)(H,13,14)/t;7-/m.1/s1 .

Wissenschaftliche Forschungsanwendungen

Dynamic Combinatorial Chemistry

Dynamic combinatorial chemistry (DCC) has been valuable in discovering molecules with remarkable binding properties and providing effective synthetic routes to complex species. This approach, which designs experiments rather than molecules, has found applications in catalysis, fragrance release, and responsive materials. It's a powerful tool for studying complex molecular networks and systems, including folding or self-replicating macrocycles in dynamic combinatorial libraries (DCLs), serving as models for understanding complex organizations like life from simple chemicals (Cougnon & Sanders, 2012).

Enzyme Inhibition with Boronate Ester Formation

The reversible reaction of boronic acids with alcohols, explored for enzyme inhibition, employs dynamic combinatorial chemistry in aqueous solution. NMR techniques have been used to observe ternary complexes of boronic acids, sugars, and α-chymotrypsin, distinguishing preferentially binding combinations. This approach demonstrates how boronate ester formation in solution and the affinity of boronate ester for the target enzyme are critical in forming ternary complexes, providing proof of principle for the boronate ester approach to DCC against protein targets (Leung et al., 2011).

Photocatalysis for Environmental Remediation

An S-scheme heterojunction photocatalyst built from BiOCl with oxygen vacancies and CuBi2O4 was developed to enhance photocatalytic performance in removing aqueous diclofenac and gaseous nitric oxide under visible light irradiation. The improved charge separation and transfer, redox ability, and enhanced catalytic oxidation by tuning the coordination structure and electronic states of O2 by oxygen vacancies, have significant implications for environmental pollution remediation (Wu et al., 2021).

Microflow-Based DCC for Drug Discovery

Microflow-based synthesis and screening platforms integrate compound synthesis and binding to target proteins, accelerating processes and improving accuracy in identifying potential inhibitors. This system, validated in identifying competitive inhibitors of bovine serum albumin, reduces equilibration time and increases sensitivity for identifying protein binders, showing promise in modern drug discovery (Qiu et al., 2019).

Dip-Pen Nanolithography

Dip-pen nanolithography (DPN), a scanning probe microscopy-based nanofabrication technique, tailors surface chemical composition and structure at sub-100-nm scales. It's used for depositing materials on surfaces, significant for molecular electronics, materials assembly, and studying biological recognition at the single biomolecule level (Salaita et al., 2007).

Dynamic Consent for Research Networks

Dynamic consent (DC) offers a new approach to consent in biomedical research, featuring a digital communication interface connecting researchers and participants. It stimulates a more engaged, informed participant population, allowing individuals to tailor and manage their consent preferences. This approach benefits researchers by streamlining recruitment and enabling more efficient participant recontact, with potential applications in various domains (Kaye et al., 2014).

Eigenschaften

IUPAC Name |

N-cyclohexylcyclohexanamine;(2R)-3-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-methylsulfanylbutanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H23N.C11H21NO4S/c1-3-7-11(8-4-1)13-12-9-5-2-6-10-12;1-10(2,3)16-9(15)12-7(8(13)14)11(4,5)17-6/h11-13H,1-10H2;7H,1-6H3,(H,12,15)(H,13,14)/t;7-/m.1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJACYLCGMGYDOE-HMZWWLAASA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(C(=O)O)C(C)(C)SC.C1CCC(CC1)NC2CCCCC2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@H](C(=O)O)C(C)(C)SC.C1CCC(CC1)NC2CCCCC2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H44N2O4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

444.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Boc-pen(ME)-OH dcha | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![v-Triazolo[4,5-b]pyridine, 5,6-dimethyl- (6CI)](/img/no-structure.png)

![Benzo[g]chrysene-9-carbaldehyde](/img/structure/B569639.png)

![(7R,8R,9S,13S,14S,17S)-7-(9-Bromononyl)-3-hydroxy-13-methyl-7,8,9,11,12,13,14,15,16,17-decahydro-6H-cyclopenta[a]phenanthren-17-yl acetate](/img/structure/B569651.png)

![(RS)-N-[4-Cyano-3-(trifluoromethyl)phenyl]-3-(3-fluorophenylsulfonyl)-2-hydroxy-2-methylpropanamide](/img/structure/B569653.png)

![2-Iodo-4,8-dioxatricyclo[4.2.1.03,7]nonan-5-one](/img/structure/B569656.png)